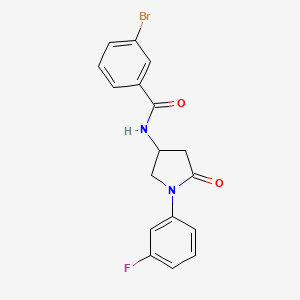
3-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C13H9BrFNO . It has a molecular weight of 294.12 .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 300.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 68.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 188.7±3.0 cm3 . The compound also has a flash point of 135.7±23.7 °C .Scientific Research Applications
Synthesis and Characterization
Research in the synthesis and characterization of benzamide derivatives, including those with bromo, fluoro, and pyrrolidinyl groups, focuses on developing new chemical entities. These studies often include detailed NMR, FT-IR, LC-MS analyses to elucidate structural properties, which are crucial for understanding their interactions and potential applications in medicinal chemistry and material science (Achugatla et al., 2017).
Antipathogenic Activity
Some derivatives are investigated for their antipathogenic activities, demonstrating significant potential against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the applicability of such compounds in developing novel antimicrobial agents with specific focus on combating biofilm-associated infections (Limban et al., 2011).
Molecular Interactions and Crystal Structure
Studies on the intermolecular interactions and crystal structure of similar compounds provide insights into their solid-state properties and potential for material science applications. For example, analysis through X-ray structure, Hirshfeld surface, and DFT calculations offers detailed understanding of the molecular packing, hydrogen bonding interactions, and the stabilization mechanisms in the solid state (Saeed et al., 2020).
Potential Pharmacological Applications
Certain benzamide derivatives are explored for their pharmacological potential, including as radiotracers for imaging and as ligands for receptor studies. These applications indicate the relevance of such compounds in neuroscience research, drug discovery, and diagnostic imaging, showcasing their versatility across different scientific fields (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-4-1-3-11(7-12)17(23)20-14-9-16(22)21(10-14)15-6-2-5-13(19)8-15/h1-8,14H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUFCZLLPVPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

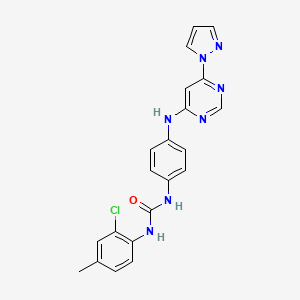
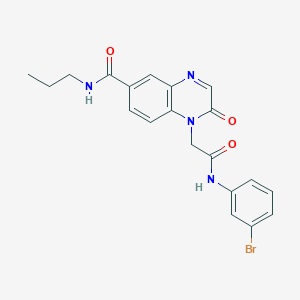

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
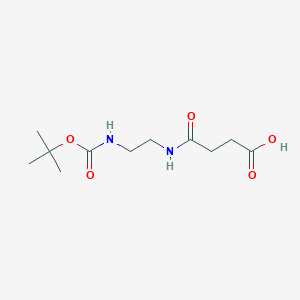
![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

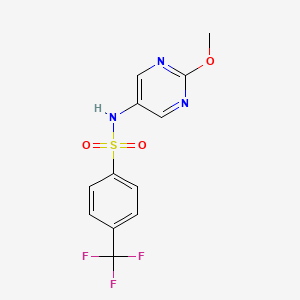


![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)
![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)